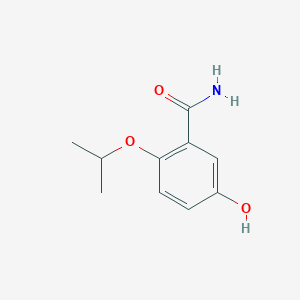

5-Hydroxy-2-isopropoxybenzamide

Description

5-Hydroxy-2-isopropoxybenzamide is a benzamide derivative featuring a hydroxy group at the 5th position and an isopropoxy group at the 2nd position of the benzene ring.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

5-hydroxy-2-propan-2-yloxybenzamide |

InChI |

InChI=1S/C10H13NO3/c1-6(2)14-9-4-3-7(12)5-8(9)10(11)13/h3-6,12H,1-2H3,(H2,11,13) |

InChI Key |

UUZNYNSMTFWIRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-isopropoxybenzamide can be achieved through several methods. One common approach involves the reaction of 5-hydroxy-2-nitrobenzoic acid with isopropyl alcohol in the presence of a catalyst to form the isopropoxy derivative. This intermediate is then reduced to the corresponding amine, which is subsequently acylated to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-isopropoxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Hydroxy-2-isopropoxybenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the benzamide moiety can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations (e.g., amino, alkoxy, or acyl groups) and their positions on the benzamide scaffold. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

*Calculated using standard atomic masses.

Key Findings:

Substituent Effects on Solubility: The isopropoxy group in this compound enhances lipophilicity compared to 2-Aminobenzamide, which has higher polarity due to the -NH₂ group. This difference may influence membrane permeability in biological systems . Methyl ester and acylated amino groups in Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate further reduce water solubility, as seen in crystallography studies .

Hydrogen-Bonding and Stability: Intramolecular hydrogen bonding in 3-Hydroxy-2-(isobutyrylamino)benzamide stabilizes its crystal lattice, a feature absent in this compound due to its -OCH(CH₃)₂ group, which sterically hinders H-bond formation .

Pharmacological Potential: While 2-Aminobenzamide derivatives are established histone deacetylase (HDAC) inhibitors, the isopropoxy substituent in this compound may shift activity toward other targets, such as G-protein-coupled receptors, though this remains speculative without direct evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.